Pseudotropine benzoate hydrochloride
Overview
Description
Pseudotropine benzoate hydrochloride is a tropane alkaloid derivative. Tropane alkaloids are a class of alkaloids that contain a tropane ring in their structure. These compounds are primarily found in the Solanaceae and Erythroxylaceae families. This compound is a synthetic compound derived from pseudotropine, which is a naturally occurring tropane alkaloid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudotropine benzoate hydrochloride can be synthesized through the esterification of pseudotropine with benzoic acid, followed by the formation of the hydrochloride salt. The esterification reaction typically involves the use of an acid catalyst, such as sulfuric acid, and heating under reflux conditions to drive the reaction to completion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pseudotropine benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Pseudotropine benzoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other tropane alkaloid derivatives.
Biology: It serves as a tool for studying the biosynthesis and metabolism of tropane alkaloids in plants.
Medicine: Research on this compound contributes to the development of new pharmacological agents with potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of pseudotropine benzoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Pseudotropine benzoate hydrochloride can be compared with other tropane alkaloid derivatives, such as:
Tropine: Another tropane alkaloid with similar structural features but different biological activities.
Scopolamine: A well-known tropane alkaloid used for its anticholinergic properties.
Cocaine: A tropane alkaloid with potent stimulant effects and a different pharmacological profile.
Uniqueness: this compound is unique due to its specific ester and hydrochloride salt forms, which confer distinct chemical and biological properties compared to other tropane alkaloids.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAGCXHWOMQWKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970965 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55623-27-3, 637-23-0 | |
Record name | O-Benzoyltropine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tropacocaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.